molecular formula C13H21NO4 B14043743 trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid

trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B14043743
M. Wt: 255.31 g/mol
InChI Key: QGUILIYSENMTGT-UWVGGRQHSA-N
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Description

trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-pyrrolidine ring system. The tert-butoxycarbonyl (Boc) group at the trans-2 position acts as a protective group for amines, enhancing stability during synthetic processes . The carboxylic acid moiety at position 5 enables further functionalization, making it a versatile intermediate in pharmaceutical chemistry, particularly for synthesizing retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules . Its CAS number (442877-23-8) and molecular formula (C₁₃H₂₁NO₄) are critical identifiers for industrial and research applications .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(3aR,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t9-,10-/m0/s1

InChI Key

QGUILIYSENMTGT-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

  • Starting Material: N-Boc-octahydrocyclopenta[c]pyrrole (protected bicyclic pyrrole)
  • Solvents: Tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or dioxane
  • Reagents:
    • Chiral organic ligands such as (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine
    • Lithium alkylide, preferably sec-butyllithium (s-BuLi) in cyclohexane solution
    • Electrophiles: carbon dioxide (CO₂) for carboxylation or vinyl chloroformate for esterification
  • Temperature: Low temperatures between -78 °C and -50 °C
  • Reaction Time: 2–3 hours for lithiation, followed by reaction with electrophile

Reaction Mechanism Outline

  • Lithiation: The N-Boc-protected octahydrocyclopenta[c]pyrrole is treated with sec-butyllithium in the presence of a chiral ligand at -78 °C to generate a chiral lithium alkylide intermediate at the 2-position.
  • Carboxylation/Esterification: The intermediate reacts with dry CO₂ gas to form the carboxylic acid or with vinyl chloroformate to yield the corresponding carboxylic acid ester.
  • Work-up: Acidification with HCl (1N) to pH 2–3, extraction with ethyl acetate, drying, and purification by silica gel chromatography.

Typical Experimental Procedure (Embodiment 1)

Step Details
Reactants 0.42 g N-Boc-octahydrocyclopenta[c]pyrrole (2 mmol), 0.56 g (+)-Tocosamine
Solvent 20 mL methyl tert-butyl ether
Temperature Cooled to -78 °C using dry ice-propanone bath
Lithiation reagent 2.1 mL of 1.4 M s-butyllithium in cyclohexane (2.94 mmol) added dropwise
Reaction time Stirred for 3 hours at -78 °C
Electrophile addition Dry CO₂ gas bubbled for 0.5 hours
Post-reaction Warmed to room temperature, stirred overnight
Work-up Acidified to pH 2–3 with 1N HCl, extracted twice with ethyl acetate, washed, dried
Purification Silica gel column chromatography
Yield 0.33 g of trans-2-Boc-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Variations and Optimizations

  • Use of different chiral ligands such as (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine can improve enantioselectivity.
  • Vinyl chloroformate can be used instead of CO₂ to provide the corresponding ethyl ester.
  • Solvent choice influences yield and reaction control; MTBE is preferred for scale-up.
  • Temperature control is critical to maintain stereochemical integrity and high yield.

Comparative Analysis of Preparation Methods

Parameter Method from CN102167680B (Patent) Other Literature Methods (e.g., Rhodium-catalyzed)
Starting material N-Boc-octahydrocyclopenta[c]pyrrole Cyclopentadienyl derivatives or other cyclopentane precursors
Key step Lithiation with s-BuLi and chiral ligand, followed by carboxylation Rhodium-catalyzed nitrenoid C–H insertion and ring-closing metathesis
Reaction temperature -78 °C to -50 °C Room temperature to moderate heating
Yield High (typically >70% after purification) Moderate to good (varies with catalyst and substrate)
Optical purity High, due to chiral ligand control Variable, requires additional chiral induction steps
Scalability Demonstrated for mass production More complex, less scalable due to catalyst cost and conditions

Notes on Other Synthetic Approaches

While the patent CN102167680B provides a robust and scalable method, other synthetic strategies reported in literature include:

  • Rhodium-catalyzed nitrenoid C–H insertion to install tert-alkylamine groups followed by ring-closing metathesis to form the bicyclic pyrrolidine ring. This method, reported in the synthesis of related bicycloproline derivatives, involves multiple oxidation and protection steps and is more complex but useful for structurally related targets.

  • Hydrogenation and allylation steps to manipulate intermediates before final Boc-protection and oxidation to yield bicyclic amino acids.

These methods, while informative, are less directly applied to this compound and are more relevant to analogues or related compounds.

Summary Table of Preparation Parameters for this compound

Step Reagents/Conditions Purpose Outcome/Yield
N-Boc protection tert-Butoxycarbonyl chloride (Boc-Cl) Protect amine group Stable N-Boc protected pyrrole
Lithiation sec-Butyllithium, chiral ligand, -78 °C Generate chiral lithium intermediate High regio- and stereoselectivity
Electrophilic carboxylation Dry CO₂ gas, -78 °C to RT Introduce carboxylic acid group High yield carboxylic acid
Alternative esterification Vinyl chloroformate, -50 °C to RT Form carboxylic acid ester Moderate to good yield
Work-up and purification Acidification, extraction, silica gel chromatography Isolate pure product >70% yield typical

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Based on the search results, here's what is known about octahydrocyclopenta[c]pyrrole and its derivatives:

About Octahydrocyclopenta[c]pyrroles

  • The invention relates to novel octahydrocyclopenta[c]pyrroles, including their pharmaceutically acceptable salts .
  • These compounds, their preparations, and pharmaceutical compositions are useful in treating SHP2-mediated disorders like cancer .
  • Octahydrocyclopenta[c]pyrrole derivatives can act as inhibitors of SHP2 activity .

Specific Derivatives and their Applications

  • 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid:
    • Also known as 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid .
    • It has a molecular weight of 255.31 and the molecular formula C13H21NO4 .
    • It should be stored sealed in a dry environment at 2-8°C .
  • Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride:
    • The molecular formula is C8H14ClNO2 and the molecular weight is 191.65 g/mol .
  • Octahydrocyclopenta[c]pyrrole-1-carboxylic acid:
    • The molecular formula is C8H13NO2 and the molecular weight is 155.19 g/mol .
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists:
    • Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol .
    • Analogue 4 possesses a favorable balance of suitable in vitro RBP4 binding and functional RBP4-TTR interaction antagonist activity with significantly improved HLM stability .
    • Analogue 4 possesses good pharmacokinetic (PK) and pharmacodynamic (PD) properties, leading to robust and sustained lowering (>85%) of serum RBP4 levels in both acute and chronic rodent oral dosing studies .

SHP2 Inhibition

  • Octahydrocyclopenta[c]pyrrole allosteric inhibitors of SHP2 are being developed . The compounds of the present invention fulfill the need for small molecules that inhibit the activity of SHP2 .
  • Methods of modulating (e.g., inhibiting) SHP2 activity comprise administering to an individual a compound of the disclosure, or a pharmaceutically acceptable salt thereof .
  • Methods of treating or preventing a disease in a patient, comprise administering a therapeutically effective amount of a compound of the invention, or a pharmaceutically acceptable salt thereof, to the patient in need of such treatment or prevention, wherein the disease is mediated by activity of SHP2 .

Arginase Inhibition

  • Basic side chain α-Substituted ABH Analogues demonstrated inhibition activity against hARG-1 and hARG-2 .

Mechanism of Action

The mechanism by which trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid exerts its effects often involves its interaction with specific enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing the active amine group that can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: cis- vs. trans-Isomers

  • cis-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 1069113-47-8): Structural Difference: The Boc group and carboxylic acid are in a cis configuration, altering steric interactions and solubility. Stability: Requires storage at 2–8°C under dry conditions, whereas the trans-isomer may exhibit greater ambient stability due to reduced steric strain . Applications: Limited data on biological activity compared to the trans-isomer, which is prioritized in drug synthesis .

Positional Isomers: 5-Carboxylic Acid vs. 4-Carboxylic Acid

  • trans-2-Boc-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid (CAS 1251012-45-9):
    • Functional Group Position : Carboxylic acid at position 4 instead of 5 modifies electronic and hydrogen-bonding properties.
    • Synthetic Utility : Position 4 derivatives are used in microwave-assisted reactions for pyrimidine carboxylate synthesis, as seen in compounds 42 and 43 (). The 5-carboxylic acid variant is more common in RBP4 antagonist frameworks .

Structural Analogues: Hexahydro vs. Octahydro Systems

  • Trans-2-Boc-Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid :
    • Ring Saturation : The hexahydro system (less saturated) may exhibit higher reactivity due to fewer steric constraints.
    • Purity and Availability : Available at 95% purity (CAS 442877-23-8), comparable to the octahydro variant .

Heterocyclic Analogues: Thieno-Pyrrole Carboxylic Acids

  • 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 39793-31-2): Structural Difference: Replaces the cyclopentane ring with a thiophene moiety, altering electronic properties and bioavailability. Physical Properties: Higher melting point (293–294°C for thieno[2,3-b]pyridine-2-carboxylic acid) compared to bicyclic pyrrolidines, which are typically liquids or low-melting solids .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity
trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid 442877-23-8 C₁₃H₂₁NO₄ 255.31 Boc, COOH 95%
cis-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid 1069113-47-8 C₁₃H₂₁NO₄ 255.31 Boc, COOH N/A
trans-2-Boc-Octahydrocyclopenta[c]pyrrole-4-carboxylic acid 1251012-45-9 C₁₃H₂₁NO₄ 255.31 Boc, COOH 95%+
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid 39793-31-2 C₇H₅NO₂S 167.18 Thiophene, COOH 97%

Biological Activity

Trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes a pyrrole ring fused to a cyclopentane moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and reactivity, making it a valuable building block in organic synthesis. Its molecular formula is C12H19NO2C_{12}H_{19}NO_2 with a molecular weight of approximately 225.29 g/mol.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC12H19NO2Contains a Boc group allowing selective deprotection
Octahydrocyclopenta[c]pyrrole-5-carboxylic acidC8H13NO2Lacks Boc protection; different functional groups influence reactivity
Cis-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acidC12H19NO2Similar structure but different stereochemistry affects reactivity

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural analogs have shown promising interactions with various biological targets. The Boc group allows for selective removal under acidic conditions, leading to the formation of an active amine that can participate in biochemical pathways.

Enzyme Interaction Studies

Research indicates that compounds similar to this compound can modulate enzymatic activities, influencing various biological pathways. For instance, studies on pyrrole derivatives have demonstrated their potential as enzyme inhibitors or activators, which could lead to significant therapeutic applications. Specific binding studies have shown that these compounds can interact with enzymes such as cyclooxygenase (COX) and retinol-binding protein (RBP) .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of pyrrole derivatives against cancer cell lines. For example, certain synthesized pyrroles exhibited notable antiproliferative effects, suggesting potential applications in cancer therapy .
  • Antioxidant Activity : Some derivatives have also been tested for antioxidant properties using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), demonstrating their ability to scavenge free radicals and potentially protect against oxidative stress .
  • Inflammation Modulation : Research has indicated that derivatives of octahydrocyclopenta[c]pyrrole-5-carboxylic acid may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro and in vivo.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that upon deprotection, the active amine can interact with specific receptors or enzymes, leading to modulation of cellular signaling pathways.

Q & A

Q. What are the critical safety considerations when handling trans-2-Boc-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid in laboratory settings?

  • Methodological Answer : The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) under OSHA HCS classification. Always use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, rinse immediately with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry environment away from oxidizers .

Q. How can the Boc-protecting group be efficiently introduced during the synthesis of bicyclic pyrrolidine derivatives like this compound?

  • Methodological Answer : Flow microreactor systems are effective for direct Boc-group introduction, enabling precise control over reaction parameters (e.g., temperature, residence time) to minimize side reactions. For example, tert-butoxycarbonylation of secondary amines can be achieved using Boc anhydride (Boc₂O) in a solvent like dichloromethane, with catalytic DMAP under continuous flow conditions .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography on silica gel with gradient elution (e.g., 0–30% EtOAc in hexanes) is commonly used. For polar intermediates, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Monitor fractions via TLC (visualization with ninhydrin for amines) or LC-MS .

Advanced Research Questions

Q. How can NMR spectroscopy resolve stereochemical ambiguities in the bicyclic core of this compound?

  • Methodological Answer : ¹H-¹H NOESY experiments are critical for determining spatial proximity of protons in the cyclopenta[c]pyrrole ring. For example, coupling constants (J-values) between H-3a and H-6a protons in the trans-configuration typically range from 8–10 Hz. ¹³C NMR can confirm the Boc group’s presence via a carbonyl signal at ~155 ppm and tert-butyl carbons at ~28 ppm .

Q. What computational methods predict the compound’s solubility and bioavailability for drug development?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields like AMBER or CHARMM to model solvation free energy. Predict logP values via software such as MarvinSketch or ACD/Labs. The related compound rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid has a calculated pKa of 4.48±0.20, indicating moderate solubility at physiological pH .

Q. How does this compound function as a scaffold for Retinol Binding Protein 4 (RBP4) antagonists?

  • Methodological Answer : The bicyclic core mimics natural retinoid structures, enabling competitive binding to RBP4. Structure-activity relationship (SAR) studies show that substituting the phenyl ring with electron-withdrawing groups (e.g., trifluoromethyl) enhances affinity. For example, derivative 65 (2-chloro-3-fluorophenyl analog) achieved IC₅₀ < 100 nM in RBP4 inhibition assays .

Q. What analytical techniques validate the compound’s role in modulating D-amino acid oxidase (DAO) activity?

  • Methodological Answer : High-throughput LC-MS assays quantify D-serine levels in plasma after co-administration with DAO inhibitors. In vivo, behavioral tests (e.g., prepulse inhibition in rodents) correlate DAO inhibition with reduced schizophrenia-like symptoms. The related 4H-thieno[3,2-b]pyrrole-5-carboxylic acid showed 70% DAO inhibition at 10 μM .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point, density) for structurally similar compounds?

  • Methodological Answer : Cross-validate using multiple sources (e.g., PubChem, ECHA) and experimental measurements. For example, rel-(3aR,6aS)-Octahydrocyclopenta[c]pyrrole-5-carboxylic acid has a predicted boiling point of 304.3±35.0°C, but lab-grade distillation under reduced pressure (e.g., 10 mmHg) may yield lower observed values. Differential scanning calorimetry (DSC) can resolve melting point conflicts .

Synthesis Optimization Table

ParameterOptimal ConditionEvidence Source
Boc ProtectionFlow microreactor, Boc₂O, DMAP, 25°C
PurificationSilica gel (0–30% EtOAc/hexanes)
Chiral ResolutionChiral HPLC (Chiralpak IA column)
Yield ImprovementMicrowave-assisted alkylation (70°C, 90 min)

Key Citations

  • Safety protocols: OSHA HCS guidelines .
  • Synthetic methods: Flow microreactor systems , microwave-assisted synthesis .
  • Therapeutic applications: RBP4 antagonism , DAO inhibition .

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